
2,4-Pyrimidinediamine, 6-ethoxy-5-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C13H16N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-dione. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce amines.
Applications De Recherche Scientifique
6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-methoxyphenyl)pyrimidine-2,4-diamine
- 6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine
- 6-(4-methoxyphenyl)-2,4-diaminopyrimidine
Uniqueness
6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds .
Propriétés
Numéro CAS |
61539-18-2 |
|---|---|
Formule moléculaire |
C13H16N4O2 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
6-ethoxy-5-(4-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-3-19-12-10(11(14)16-13(15)17-12)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |
Clé InChI |
SGPVXESQBOSWEI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC(=C1C2=CC=C(C=C2)OC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


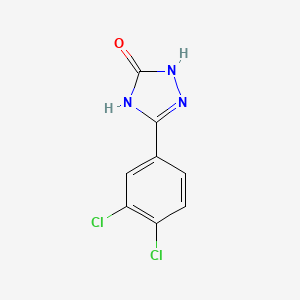
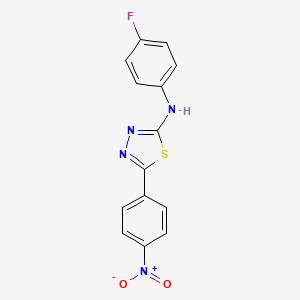
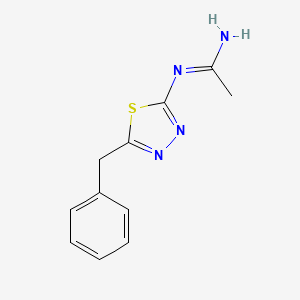


![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
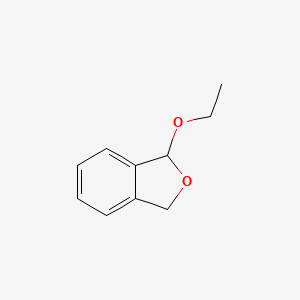
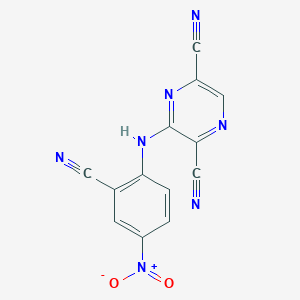
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
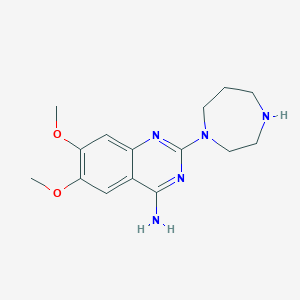
![4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12914550.png)
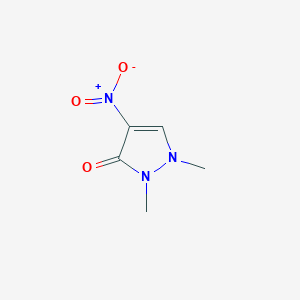
![5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12914573.png)
